N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazole ring with a pyrimidine ring, connected through a sulfanylacetyl linkage. The presence of functional groups such as chloro, methoxy, and trifluoromethyl enhances its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a sulfanylacetyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole and pyrimidine compounds.
Scientific Research Applications
N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE shares similarities with other pyrazole and pyrimidine derivatives, such as:
- 4-chlorophenylmethylpyrazole derivatives
- Methoxyphenylpyrimidine derivatives
- Trifluoromethyl-substituted compounds
Uniqueness
The uniqueness of N-{1-[(4-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C26H23ClF3N5O2S |
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Molecular Weight |
562.0 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H23ClF3N5O2S/c1-15-24(16(2)35(34-15)13-17-4-8-19(27)9-5-17)33-23(36)14-38-25-31-21(12-22(32-25)26(28,29)30)18-6-10-20(37-3)11-7-18/h4-12H,13-14H2,1-3H3,(H,33,36) |
InChI Key |
YLYODDNEXQBLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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